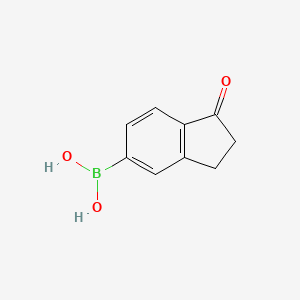

(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

説明

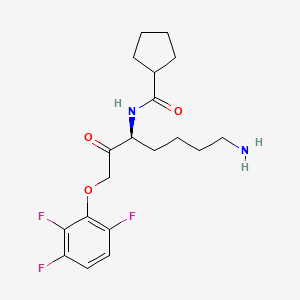

“(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a chemical compound with the CAS Number: 221006-64-0 . It has a molecular weight of 175.98 . The compound is solid in physical form and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is1S/C9H9BO3/c11-9-4-1-6-5-7 (10 (12)13)2-3-8 (6)9/h2-3,5,12-13H,1,4H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid” is a solid substance that is stored at room temperature . It has a molecular weight of 175.98 .科学的研究の応用

Antibacterial and Antifungal Studies

This compound has been used in the synthesis of halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives, which have shown significant antibacterial and antifungal properties . These derivatives have been tested against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans). Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity .

Organic Photovoltaics

High-performance donor–acceptor electron acceptors containing 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (INCN)-type terminals are labile toward photooxidation and basic conditions . This compound can be used in the design of new molecular structures that can achieve both high power conversion efficiencies and high stability, which are urgently needed in the field of organic photovoltaics .

Anticonvulsant Activity

The compound has been used as a reagent in the preparation of imidazoindenopyrazinone carboxylic acid derivatives, which have shown anticonvulsant activity . These derivatives act as AMPA antagonists, which are a type of glutamate receptor that plays a role in central nervous system function .

Therapeutic Potential

Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a great profile of pharmacological properties . Some noticeable examples include activities like anticancer, anti-inflammatory, antioxidant, anti-Alzheimer disease, etc .

Chemical Stability

The compound has been used in the design of all-fused-ring electron acceptors with high thermal, chemical, and photochemical stability . This is particularly important in the field of organic electronics, where stability under various conditions is a key requirement .

Synthesis of Derivatives

The compound has been used in the synthesis of a total of 15 derivatives from 2,3-dihydro-1H-inden-1-one by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .

Safety and Hazards

作用機序

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, can also influence the compound’s action and efficacy.

特性

IUPAC Name |

(1-oxo-2,3-dihydroinden-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5,12-13H,1,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQJYMCPQRSBNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=O)CC2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |

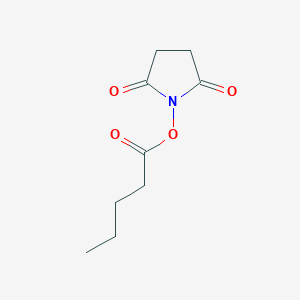

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

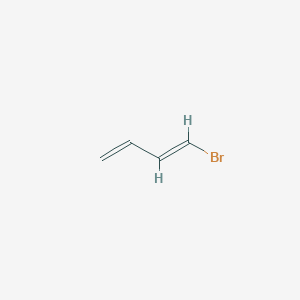

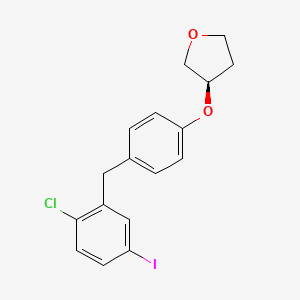

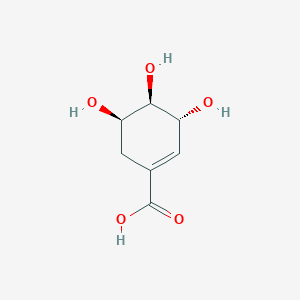

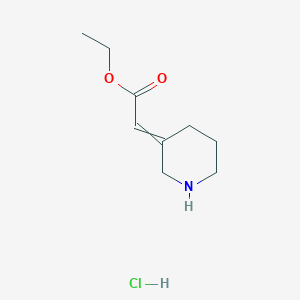

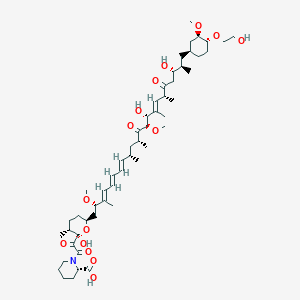

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B3325733.png)

![(4R)-2,2-Dimethyl-4beta,5alpha-bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphinomethyl]-1,3-dioxolane](/img/structure/B3325740.png)